1-Isocyanato-2-methoxy-4-nitrobenzene
Overview
Description
1-Isocyanato-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O4. It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 2-methoxyphenyl isocyanate to introduce the nitro group at the para position relative to the isocyanate group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Produced through electrophilic aromatic substitution.
Scientific Research Applications
1-Isocyanato-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable urea derivatives, while the nitro group can participate in redox reactions. The methoxy group enhances the reactivity of the benzene ring towards electrophilic substitution by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-1-methoxy-4-nitrobenzene: Similar structure but with different substitution pattern.
2-Methyl-4-nitrophenyl isocyanate: Contains a methyl group instead of a methoxy group.
4-Methyl-2-nitrophenyl isocyanate: Similar functional groups but different positions on the benzene ring
Uniqueness
1-Isocyanato-2-methoxy-4-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-isocyanato-2-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZJLLPYYCZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392989 | |
Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33484-67-2 | |
Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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